molecular formula C6H10O2 B6153064 1-ethoxycyclopropane-1-carbaldehyde CAS No. 201534-86-3

1-ethoxycyclopropane-1-carbaldehyde

Cat. No.: B6153064
CAS No.: 201534-86-3
M. Wt: 114.1
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Description

1-Ethoxycyclopropane-1-carbaldehyde is a cyclopropane derivative featuring an ethoxy (–OCH₂CH₃) substituent and an aldehyde (–CHO) functional group attached to the strained cyclopropane ring. The cyclopropane ring’s inherent angle strain (60° bond angles) significantly influences the compound’s reactivity and stability. The ethoxy group introduces steric bulk and electron-donating effects, modulating solubility in organic solvents and altering electronic properties at the aldehyde site. This compound is likely utilized as a synthetic intermediate in organic chemistry, particularly in reactions leveraging the aldehyde’s electrophilicity, such as condensations or nucleophilic additions.

Properties

CAS No.

201534-86-3

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-ethoxycyclopropane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-ethoxy-1-trimethylsiloxycyclopropane with phosphorus tribromide in the presence of a catalytic amount of hydrobromic acid . The reaction mixture is then distilled to obtain the desired product.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

1-ethoxycyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Common reducing agents include and .

    Substitution: Reagents such as or can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted cyclopropane derivatives depending on the reagents used.

Scientific Research Applications

1-ethoxycyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the reactivity and stability of cyclopropane derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxycyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and a cyclopropane derivative. The aldehyde group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under certain conditions . These reactions are facilitated by the strain in the cyclopropane ring, making it highly reactive.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The triisopropylsilyloxy group in provides steric protection, which could hinder nucleophilic attacks at the aldehyde, unlike the smaller ethoxy group.
  • Functional Group Reactivity : Aldehydes (as in the target compound and ) are more reactive toward nucleophiles than esters (), making them preferable for condensations or Grignard reactions.

Reactivity and Stability

  • Aldehyde Reactivity : The aldehyde group in this compound is susceptible to oxidation, nucleophilic addition, and condensation. In contrast, the silyl-protected analog () may exhibit enhanced stability due to steric shielding of the aldehyde.
  • Ring Strain : The cyclopropane ring’s strain increases reactivity in ring-opening reactions. Ethoxy’s electron-donating nature may stabilize the ring compared to electron-withdrawing groups (e.g., chlorothiophene in ), which could exacerbate ring strain.
  • Hydrolysis Sensitivity : Ethoxy groups are generally less hydrolytically stable than silyl ethers (), suggesting that the target compound may require anhydrous conditions during handling.

Physical Properties (Inferred)

Property This compound 1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde Ethyl 1-methylcyclopropane-1-carboxylate
Molecular Weight (g/mol) ~128 (estimated) ~256 (C₁₃H₂₆O₂Si) 128.17 (C₇H₁₂O₂)
Solubility Moderate in polar solvents Low (due to bulky silyl group) High in organic solvents
Boiling Point Moderate (lower than ) High (due to large size) Moderate

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